2-chloro-N-cyclohexyl-4-methylbenzamide
Description
2-Chloro-N-cyclohexyl-4-methylbenzamide is a substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the 2-position, a methyl group at the 4-position, and a cyclohexyl group attached via the amide nitrogen. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the chloro and cyclohexyl substituents, which may influence its solubility and bioavailability.
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBPOYWGHKVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid, cyclohexylamine, and 4-methylbenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoic acid is first converted to 2-chlorobenzoyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclohexylamine to form 2-chloro-N-cyclohexylbenzamide.
Methylation: The final step involves the methylation of the benzamide derivative at the 4-position using a suitable methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 2-chloro-N-cyclohexyl-4-methylbenzylamine.
Oxidation: 2-chloro-N-cyclohexyl-4-methylbenzoic acid.
Scientific Research Applications
2-chloro-N-cyclohexyl-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The chlorine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Substituent Effects
Chloro vs. Hydroxy/Methoxy Groups :
- The 2-chloro substituent in the target compound increases electron-withdrawing effects and lipophilicity compared to 2-hydroxy (e.g., ) or 2-methoxy (e.g., ) analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Hydroxy groups (as in ) improve hydrogen-bonding capacity, favoring crystallinity and interaction with biological targets.
- Cyclohexyl vs.
Physicochemical and Application Comparisons
- Crystallinity: Cyclohexyl-containing analogs (e.g., ) exhibit distinct crystal packing due to non-planar cyclohexyl conformations, whereas aryl amides (e.g., ) show planar arrangements influenced by π-π stacking .
- Bioactivity : Hydroxy-substituted analogs (e.g., ) are prioritized in drug development for solubility, while chloro derivatives (e.g., ) are explored in agrochemicals for stability .
Research Findings and Implications
- Material Science : Analogous chloro-benzamides (e.g., 2-Chloro-4-hydroxy-N-methylbenzamide ) are used in polymer synthesis for enhanced thermal stability, suggesting the target compound could serve similar roles.
- Pharmaceuticals : The cyclohexyl group may improve blood-brain barrier penetration compared to aryl amides, as seen in related CNS-targeting compounds .
- Agrochemicals : Chloro and methyl groups in the target compound align with herbicidal structures (e.g., ), where lipophilicity aids foliar absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
